I-BET151, also known as GSK1210151A, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression associated with various cancers. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit transcriptional activation of oncogenes by targeting BET proteins, particularly BRD2, BRD3, and BRD4.
I-BET151 was developed by GlaxoSmithKline and classified as a selective BET inhibitor. It is part of a broader category of compounds known as bromodomain inhibitors, which target proteins that recognize acetylated lysines on histones and non-histone proteins. The compound is primarily used in research settings to explore its effects on cancer cell proliferation and survival.
The synthesis of I-BET151 involves several steps that maintain key pharmacophoric elements essential for its inhibitory activity. The compound is synthesized using a combination of organic synthesis techniques, including the formation of specific chemical bonds and functional groups that enhance its selectivity and potency against BET proteins. Detailed methodologies for synthesizing I-BET151 derivatives have been documented, focusing on optimizing yield and purity through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .
I-BET151 features a complex molecular structure characterized by its dual bromodomains that interact with acetylated lysines. The structural formula highlights the presence of specific functional groups that facilitate binding to the target proteins. The molecular weight of I-BET151 is approximately 374.4 g/mol, with a chemical formula of C_17H_19N_3O_2S .
I-BET151 undergoes several chemical reactions during its interaction with target proteins. These include reversible binding to the bromodomains of BET proteins, which inhibits their function in gene transcription. The compound's mechanism involves competitive inhibition where I-BET151 competes with acetylated lysines for binding sites on BET proteins .
I-BET151 functions primarily through the inhibition of BET protein-mediated transcriptional activation. It disrupts the recruitment of BRD4 to chromatin, thereby blocking the expression of oncogenes such as MYC, which are critical for cancer cell proliferation .
I-BET151 exhibits specific physical and chemical properties that influence its biological activity:
I-BET151 has significant applications in scientific research, particularly in cancer biology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2